Potassium thiobenzoate

概要

説明

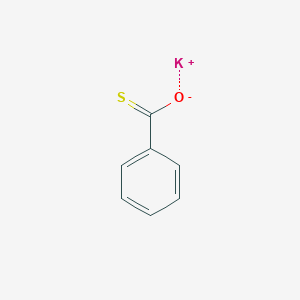

Potassium thiobenzoate is an organic chemical synthesis intermediate . It has a molecular formula of C7H5KOS and a molecular weight of 177.28 g/mol .

Molecular Structure Analysis

The molecular structure of Potassium thiobenzoate consists of a benzene ring attached to a carbothioic acid group and a potassium ion .Physical And Chemical Properties Analysis

Potassium thiobenzoate is a solid substance . It has a molecular weight of 176.28 g/mol . It is stable under recommended storage conditions and is incompatible with oxidizing agents .科学的研究の応用

Polarography

Potassium Thiobenzoate has been investigated using A.C. and D.C. polarographs . In these studies, three oxidation waves were observed in both polarograms. The whole reaction was found to be the oxidation of Potassium Thiobenzoate to its disulfide, benzoyl disulfide .

Organic Chemical Synthesis

Potassium Thiobenzoate is used as an intermediate in organic chemical synthesis . As an intermediate, it plays a crucial role in the formation of complex organic compounds from simpler substances.

Precision Drug Design

Precision design of small molecule prodrugs is a novel method in anticancer drug design . While Potassium Thiobenzoate is not directly mentioned, it’s plausible that it could be involved in such processes given its role as a chemical intermediate.

Safety and Hazards

将来の方向性

作用機序

Target of Action

It is used as an organic chemical synthesis intermediate , implying that it may interact with various biological targets depending on the specific context of its use.

Mode of Action

Given its chemical structure, it is likely that it interacts with its targets through a mechanism involving the donation or acceptance of electrons, a common feature of many sulfur-containing compounds .

Biochemical Pathways

Potassium is known to play a crucial role in maintaining cellular function and homeostasis . It is the primary intracellular cation found in virtually all body tissues . The total amount of body potassium in adults is estimated at 45 millimole (mmol)/kg body weight .

Pharmacokinetics

It is known that potassium is a low-clearance drug, with a half-life of approximately 20-30 hours . Most drug metabolism is achieved by glucuronidation .

Result of Action

Potassium plays a crucial role in maintaining cellular function and homeostasis . It is involved in a variety of physiological processes, including the regulation of heart rhythm, muscle contraction, and nerve impulse conduction .

Action Environment

The action of potassium thiobenzoate may be influenced by various environmental factors . For example, the pH of the environment could potentially affect the stability and efficacy of the compound. Additionally, the presence of other ions or molecules could also influence its action.

特性

IUPAC Name |

potassium;thiobenzate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6OS.K/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKFCPWBGBPJDRC-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=S)[O-].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5KOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium thiobenzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does potassium thiobenzoate participate in nucleophilic substitution reactions?

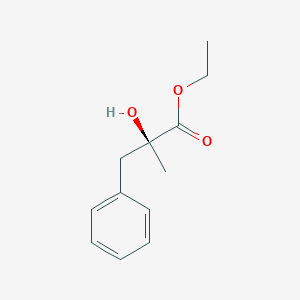

A1: Potassium thiobenzoate acts as a sulfur-containing nucleophile in various chemical reactions. It readily reacts with alkyl halides and tosylates, displacing the leaving group to form a thioester linkage. This reaction proceeds via an SN2 mechanism, resulting in an inversion of configuration at the reaction center. [, , , , ] For instance, reacting potassium thiobenzoate with methyl L-O-ptolysulphonyl-lactate yields D-2-benzoylthiopropionic acid methyl ester. [] Similarly, it reacts with (S)-bromide derived from L-aspartic acid to produce the (R)-benzoylthio derivative with complete inversion. []

Q2: Can you provide examples of potassium thiobenzoate's application in carbohydrate chemistry?

A2: Potassium thiobenzoate plays a crucial role in synthesizing thio-sugars. Its reaction with appropriately protected sugar derivatives bearing a leaving group, such as a tosylate, at a specific position allows the introduction of a thiobenzoyl group. [, , , ] This strategy finds application in creating diverse thio-sugar derivatives, including epoxides and cyclic trithiocarbonates, which serve as valuable intermediates for further modifications. []

Q3: How does the reactivity of potassium thiobenzoate compare with other nucleophiles in similar reactions?

A3: The reactivity of potassium thiobenzoate has been compared with other sulfur-containing nucleophiles. In a study involving the synthesis of 2-mercaptopropionic acid derivatives, it was observed that potassium thiobenzoate showed a higher tendency for racemization compared to methanethiolate and toluene-α-thiolate. [] This observation highlights the importance of carefully selecting reaction conditions and reagents to control stereochemistry.

Q4: Are there any spectroscopic data available for potassium thiobenzoate and its derivatives?

A5: ¹H NMR spectroscopy proves valuable for characterizing potassium thiobenzoate derivatives, particularly in the context of carbohydrate chemistry. [, , ] The chemical shifts and coupling constants obtained from ¹H NMR spectra provide insights into the structure and configuration of the synthesized thio-sugar derivatives.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethanone, 1-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-oxido-1-piperazinyl]-, rel-](/img/structure/B3342582.png)

![2-Pyridinecarboxylic acid, 3-[2-(3-chlorophenyl)ethyl]-](/img/structure/B3342589.png)

![(4-((4-Butylphenyl)(4'-((4-butylphenyl)(phenyl)amino)-[1,1'-biphenyl]-4-yl)amino)phenyl)methanol](/img/structure/B3342634.png)